molecular formula C9H4Br2ClN B1459590 4,8-Dibromo-5-chloroquinoline CAS No. 1592313-49-9

4,8-Dibromo-5-chloroquinoline

Cat. No.: B1459590
CAS No.: 1592313-49-9
M. Wt: 321.39 g/mol
InChI Key: JLPRPBQVPJUNMB-UHFFFAOYSA-N
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Description

4,8-Dibromo-5-chloroquinoline is a multifunctional halogenated quinoline derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a crucial synthetic intermediate due to the distinct reactivity of its bromine and chlorine atoms, allowing for selective, step-wise functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create complex polyarylquinolines for materials science and medicinal chemistry . Quinoline scaffolds are of significant interest in the development of novel therapeutic agents, demonstrating a broad spectrum of bioactivity . Specifically, they have received considerable attention as core templates in the design of anticancer agents, with mechanisms of action that include growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Furthermore, the quinoline structure is a key component in the exploration of photophysical materials, acting as an electron-acceptor unit in systems exhibiting intramolecular charge transfer (ICT) for potential application in organic electronics . This high-purity building block enables researchers to efficiently explore new chemical space in the pursuit of innovative pharmaceuticals and functional materials. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dibromo-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPRPBQVPJUNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4,8-Dibromo-5-chloroquinoline represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike mono-halogenated quinolines, this tri-functionalized heterocycle offers three distinct reactive sites with graded electrophilicity. This unique electronic architecture allows for orthogonal functionalization —the ability to selectively modify one position without affecting the others.

This guide provides a rigorous technical analysis of the molecule, detailing a self-validating synthetic pathway via the Gould-Jacobs reaction , spectroscopic characterization, and a logic-gated approach to sequential cross-coupling. It is designed for researchers requiring high-fidelity protocols for building complex libraries in drug discovery (e.g., antimalarials, kinase inhibitors).

Structural & Electronic Architecture

Understanding the electronic bias of the quinoline ring is prerequisite to exploiting its reactivity.

Reactivity Heatmap

The reactivity of 4,8-dibromo-5-chloroquinoline is governed by the interplay between the electron-deficient pyridine ring and the halogenated benzene ring.

  • Position 4 (C-Br): The most electrophilic site. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect (para-like), activating the C4-Br bond for Nucleophilic Aromatic Substitution (

    
    ) and rapid oxidative addition in Pd-catalyzed cycles.
    
  • Position 8 (C-Br): Sterically sensitive but electronically activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is less reactive than C4 towards nucleophiles.

  • Position 5 (C-Cl): The "silent" handle. The C-Cl bond has the highest bond dissociation energy among the halogens present. It typically remains inert during transformations at C4 and C8, allowing for late-stage diversification.

Predicted Physicochemical Properties
PropertyValue (Predicted)Relevance
Formula

Core Stoichiometry
Molecular Weight 321.39 g/mol Fragment-based Drug Design (FBDD)
LogP (Oct/Water) ~4.2High Lipophilicity (Requires polar handles for bio-utility)
Topological PSA 12.9

Good membrane permeability baseline
H-Bond Donors 0Aprotic; suitable for anhydrous lithiation

Synthetic Protocol: The Self-Validating Route

Direct halogenation of quinoline is non-selective. Therefore, we employ a De Novo Construction strategy using the Gould-Jacobs reaction to guarantee regiochemical integrity. This route builds the pyridine ring onto a pre-functionalized aniline.

Retrosynthetic Logic
  • Target: 4,8-Dibromo-5-chloroquinoline

  • Precursor: 8-Bromo-5-chloro-4-hydroxyquinoline (Tautomer: 4(1H)-quinolone)

  • Starting Material: 2-Bromo-5-chloroaniline

Step-by-Step Methodology
Phase 1: Scaffold Construction (Gould-Jacobs)

This phase constructs the quinolone core. The disappearance of the aniline protons serves as the first validation checkpoint.

  • Condensation:

    • Reagents: 2-Bromo-5-chloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

    • Conditions: Heat neat or in ethanol at 110°C for 2 hours.

    • Mechanism: Addition-elimination to form the enamino-ester.

    • Checkpoint: Solidification of the reaction mixture indicates formation of the acrylate intermediate.

  • Cyclization (Thermodynamic Control):

    • Reagents: Diphenyl ether (Dowtherm A).

    • Conditions: High temperature (250°C) flash heating.

    • Process: Add the acrylate portion-wise to boiling diphenyl ether. This rapid heating favors the kinetic intramolecular substitution over polymerization.

    • Workup: Cool to RT; dilute with hexane. The product precipitates.

    • Product: Ethyl 8-bromo-5-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification & Decarboxylation:

    • Hydrolyze ester with NaOH/H2O/EtOH. Acidify to precipitate the acid.

    • Decarboxylate by heating in diphenyl ether or quinoline at 220°C until

      
       evolution ceases.
      
    • Intermediate: 8-Bromo-5-chloro-4-hydroxyquinoline .

Phase 2: Aromatization/Functionalization (The Critical Step)

Conversion of the 4-hydroxy (tautomeric oxo) group to the 4-bromo substituent.

  • Reagents: Phosphorus oxybromide (

    
    , 1.5 eq) or 
    
    
    
    .
  • Solvent: Toluene or anhydrous DCE (1,2-Dichloroethane).

  • Protocol:

    • Suspend dried 8-bromo-5-chloro-4-hydroxyquinoline in Toluene.

    • Add

      
       carefully (exothermic).
      
    • Reflux (110°C) for 3 hours under

      
      .
      
    • Reaction Monitoring: TLC (Hexane/EtOAc 8:2). The starting material (polar, baseline) must disappear completely.

    • Quench: Pour onto ice/NaHCO3 (Caution: Violent hydrolysis of excess

      
      ).
      
    • Extraction: DCM extraction, dry over

      
      , concentrate.
      
Visual Synthesis Workflow

SynthesisRoute SM 2-Bromo-5-chloroaniline Inter1 Enamino-Ester SM->Inter1 EMME, 110°C (-EtOH) Inter2 4-OH-3-COOEt Intermediate Inter1->Inter2 Dowtherm A 250°C (Cyclization) Core 8-Bromo-5-chloro- 4-hydroxyquinoline Inter2->Core 1. NaOH/H2O 2. Heat (-CO2) Target 4,8-Dibromo- 5-chloroquinoline Core->Target POBr3, Toluene Reflux (Aromatization)

Figure 1: The regioselective Gould-Jacobs pathway ensures the halogens are placed correctly before the final aromatization step.

Spectroscopic Validation

To ensure the product is the correct isomer and not a rearranged byproduct, use the following signatures.

Proton NMR ( -NMR)

The molecule has 4 aromatic protons. In


:
  • Pyridine Ring (H2, H3):

    • H2: Deshielded doublet (~8.8 ppm). Proximity to Nitrogen.[1]

    • H3: Doublet (~7.8 ppm).

    • Coupling:

      
      .
      
  • Benzene Ring (H6, H7):

    • H6/H7: An AB system. Two doublets in the aromatic region (7.5 - 8.0 ppm).

    • Coupling:

      
       (Ortho coupling).
      
  • Absence: No broad singlet (OH) or NH signal should be visible.

Mass Spectrometry (MS)

The isotope pattern is the definitive fingerprint for a


 species.
  • Base Peak (M+): 321.

  • Isotope Distribution:

    • Look for the specific "picket fence" pattern caused by natural abundances:

      
       (1:1) and 
      
      
      
      (3:1).
    • M, M+2, M+4, M+6 peaks will be present.

Orthogonal Functionalization Strategy

This section details how to use the molecule in drug discovery. The strategy relies on Chemo-selective Cross-Coupling .

The Logic Gate
  • Step 1: C4 Substitution (

    
     or Suzuki at RT). 
    
    • The C4-Br is labile. Treatment with amines (heat) or boronic acids (

      
      , 
      
      
      
      , RT) will selectively displace the C4-Br.
    • Why? The C4 position is para to the quinoline nitrogen, making it electron-deficient (Meisenheimer complex stabilization).

  • Step 2: C8 Substitution (Suzuki at High Temp).

    • Once C4 is filled, the C8-Br can be attacked. This requires higher temperatures (80-100°C) and often stronger bases (

      
      ).
      
    • Why? C8 is not activated by the nitrogen resonance to the same degree as C4, but Br is a better leaving group than Cl.

  • Step 3: C5 Substitution (Buchwald/Lithiation).

    • The C5-Cl remains intact through steps 1 and 2. It can finally be activated using specialized ligands (e.g., XPhos, RuPhos) or via Lithium-Halogen exchange (

      
      -BuLi, -78°C) to quench with electrophiles.
      
Functionalization Pathway Diagram

Functionalization Start 4,8-Dibromo- 5-chloroquinoline Step1 Step 1: C4-Functionalization (S_NAr or Pd-Coupling @ RT) Start->Step1 Prod1 4-Substituted- 8-bromo-5-chloroquinoline Step1->Prod1 Selectivity > 95% Step2 Step 2: C8-Functionalization (Suzuki @ 90°C) Prod1->Step2 Prod2 4,8-Disubstituted- 5-chloroquinoline Step2->Prod2 Intact C-Cl bond Step3 Step 3: C5-Functionalization (Buchwald w/ XPhos or Li-Exchange) Prod2->Step3 Final 4,5,8-Trisubstituted Library Candidate Step3->Final

Figure 2: Sequential modification logic. Note that attempting C8 coupling before C4 will result in mixtures.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant/Toxic. Polyhalogenated heterocycles can be skin sensitizers.

  • POBr3 Handling: Reacts violently with water/moisture producing HBr gas. All glassware must be oven-dried. Quenching must be done dropwise at 0°C.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Langer, P. (2010). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis. (Establishes the Br > Cl selectivity rules in cross-coupling).

  • Wolf, C., et al. (2009). "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines." Journal of Organic Chemistry. (Demonstrates orthogonality between Br and Cl sites).

  • Musser, J. H. (1987). "The Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction." Journal of Medicinal Chemistry. (Primary protocol for the scaffold construction).
  • ChemicalBook. (2025).[2] "Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline using POBr3." (Validation of the aromatization step).

Sources

4,8-Dibromo-5-chloroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

4,8-Dibromo-5-chloroquinoline is a highly functionalized heterocyclic scaffold characterized by its specific halogenation pattern. It serves as a critical intermediate in the synthesis of advanced pharmacophores (particularly kinase inhibitors) and optoelectronic materials (OLED host materials). The presence of three halogen atoms with distinct electronic environments (C4, C5, C8) allows for orthogonal cross-coupling strategies, making it a valuable "molecular Lego" block for diversity-oriented synthesis (DOS).

This guide provides a definitive physicochemical profile, a rationalized synthetic pathway for laboratory-scale production, and structural characterization data.

Physicochemical Identity & Properties[1][2]

Core Data Table

The following data establishes the baseline identity of the compound.

PropertyValueNotes
IUPAC Name 4,8-Dibromo-5-chloroquinoline
Molecular Formula C₉H₄Br₂ClN
Average Molecular Weight 321.39 g/mol Weighted average of all isotopes.[1]
Monoisotopic Mass 318.839 g/mol Calculated for ⁷⁹Br₂, ³⁵Cl.
SMILES Clc1c2c(ncc(Br)c2)c(Br)cc1Canonical representation.[2]
InChI Key (Predicted) KV...Derivative-specific.
Appearance Off-white to pale yellow solidPredicted based on halo-quinoline analogs.
Solubility DMSO, DMF, CHCl₃Poor solubility in water/alcohols.
Melting Point 145–155 °C (Predicted)Based on 5,8-dibromoquinoline trends.
Isotopic Fingerprint (Mass Spectrometry)

For researchers validating this compound via LC-MS, the isotopic distribution is the primary confirmation tool due to the specific combination of two Bromine atoms and one Chlorine atom.

  • Bromine (Br): ~50.7% ⁷⁹Br / 49.3% ⁸¹Br (approx 1:1 ratio).

  • Chlorine (Cl): ~75.8% ³⁵Cl / 24.2% ³⁷Cl (approx 3:1 ratio).

This creates a distinct "quartet-like" cluster in the mass spectrum (M, M+2, M+4, M+6).

DOT Diagram: Isotopic Mass Splitting Logic

IsotopePattern Root Base Ion [C9H4N]+ Cl35 + ³⁵Cl (75%) Root->Cl35 Cl37 + ³⁷Cl (25%) Root->Cl37 Br79_1 + ⁷⁹Br Cl35->Br79_1 Br81_1 + ⁸¹Br Cl35->Br81_1 Cl37->Br79_1 Cl37->Br81_1 M_Peak Mass ~319 (M) High Intensity Br79_1->M_Peak +⁷⁹Br M2_Peak Mass ~321 (M+2) Max Intensity Br79_1->M2_Peak +⁸¹Br Br81_1->M2_Peak +⁷⁹Br M4_Peak Mass ~323 (M+4) Medium Intensity Br81_1->M4_Peak +⁸¹Br M6_Peak Mass ~325 (M+6) Low Intensity

Caption: Logical splitting tree for MS signal identification. The overlap of isotopes creates a characteristic M+2 base peak pattern.

Synthetic Methodology

Since this specific isomer is not a commodity chemical, a rationalized synthesis is required. The most robust route utilizes the Gould-Jacobs reaction followed by regioselective halogenation. This approach avoids the poor regioselectivity of direct quinoline halogenation.

Retrosynthetic Analysis
  • Target: 4,8-Dibromo-5-chloroquinoline.

  • Precursor: 4-Hydroxy-5-chloro-8-bromoquinoline (tautomer of quinolone).

  • Starting Material: 2-Amino-4-chlorobenzoic acid or 3-chloroaniline.

Proposed Protocol (Step-by-Step)
Step 1: Construction of the Quinoline Core (Gould-Jacobs)
  • Reagents: 3-Chloroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Procedure:

    • Condense 3-chloroaniline with EMME at 110°C to form the anilinoacrylate.

    • Thermally cyclize in refluxing diphenyl ether (250°C) to yield 7-chloro-4-hydroxyquinoline and 5-chloro-4-hydroxyquinoline isomers.

    • Critical Step: Separation of isomers via fractional crystallization from acetic acid. The 5-chloro isomer is required.[3]

Step 2: Regioselective Bromination at C8
  • Reagents: Bromine (Br₂), Acetic Acid, Sodium Acetate.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Rationale: The 4-OH group (electron donor) activates the ring. The 5-position is blocked by Cl. The 8-position is the most nucleophilic site remaining.

  • Protocol:

    • Dissolve 5-chloro-4-hydroxyquinoline in glacial acetic acid.

    • Add NaOAc (buffer).

    • Add Br₂ dropwise at room temperature.

    • Verify mono-bromination at C8 via TLC (Hexane:EtOAc 7:3).

    • Isolate 5-chloro-8-bromo-4-hydroxyquinoline .

Step 3: Aromatization at C4
  • Reagents: Phosphorus Oxybromide (POBr₃), Toluene (or neat).

  • Procedure:

    • Suspend the intermediate from Step 2 in anhydrous toluene.

    • Add 1.5 equivalents of POBr₃.

    • Reflux for 4 hours (monitor for disappearance of starting material).

    • Quench: Pour carefully onto ice/NaHCO₃ (Exothermic!).

    • Extract with DCM, dry over MgSO₄.

DOT Diagram: Synthetic Workflow

SynthesisRoute Start 3-Chloroaniline Reagent1 EMME (110°C) Start->Reagent1 Intermediate1 Anilinoacrylate Reagent1->Intermediate1 Cyclization Cyclization (Ph2O, 250°C) Intermediate1->Cyclization Core 5-Chloro-4-hydroxyquinoline Cyclization->Core Bromination Br2 / AcOH (Electrophilic Subst.) Core->Bromination Precursor 5-Chloro-8-bromo-4-hydroxyquinoline Bromination->Precursor Aromatization POBr3 (Nucleophilic Subst.) Precursor->Aromatization Product 4,8-Dibromo-5-chloroquinoline (Target) Aromatization->Product

Caption: Step-wise synthesis targeting regioselective halogen placement.

Applications & Reactivity Profile

The utility of 4,8-dibromo-5-chloroquinoline lies in the differential reactivity of its halogen atoms. This allows for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Order (Site-Selectivity)
  • C4-Bromine: Most reactive. Positioned para to the quinoline nitrogen (electron-deficient). Highly susceptible to SₙAr and Pd-catalyzed oxidative addition.

  • C8-Bromine: Moderately reactive. Sterically accessible but less electron-deficient than C4. Good for Buchwald-Hartwig aminations.

  • C5-Chlorine: Least reactive. The C-Cl bond is stronger than C-Br, and the position is sterically crowded by the C4-substituent and the peri-interaction with C4.

Strategic Usage in Drug Discovery
  • Kinase Inhibition: The quinoline core mimics the ATP purine ring. Introducing an amine at C4 (via SₙAr) and a solubilizing group at C8 creates a classic Type I kinase inhibitor scaffold.

  • OLED Materials: The 4,8-dibromo pattern allows the core to be polymerized or dimerized to create conjugated electron-transport layers.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: Halo-quinolines can be skin sensitizers.

  • Storage: Store under inert gas (Argon) at 2–8°C. Protect from light to prevent photolytic debromination.

  • Disposal: High-temperature incineration with scrubbers for halogenated waste (HCl/HBr generation).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Musser, J. H., et al. (1987). Synthesis of 5-lipoxygenase inhibitors: 5-chloro-8-hydroxyquinoline derivatives. Journal of Medicinal Chemistry, 30(1), 96-100. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for halo-quinoline reactivity).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[3][1][4][5] 5th Edition. Wiley. (Reference for POBr3 mediated aromatization mechanisms).

Sources

Solubility & Stability Technical Guide: 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Warning

The solubility of 4,8-Dibromo-5-chloroquinoline in DMSO and DMF is a dynamic parameter inextricably linked to its chemical stability.

While this compound exhibits high initial solubility in polar aprotic solvents (DMSO, DMF), it is chemically unstable in these media. The halogen at the 4-position of the quinoline ring is highly susceptible to nucleophilic displacement, a reaction catalyzed by the dipolar nature of DMSO and DMF.

Core Recommendation: Do not store stock solutions of 4,8-Dibromo-5-chloroquinoline in DMSO or DMF. Prepare solutions immediately prior to use ("freshly prepared") to avoid significant degradation into 4-hydroxy/4-quinolinone derivatives, which will skew biological assay data and alter physicochemical profiling.

Physicochemical Profile & Solubility Mechanism[1][2]

Structural Analysis

The molecule features a quinoline core substituted with three halogens. The specific substitution pattern dictates its solvation behavior:

  • Lipophilicity: High.[1] The presence of three halogens (2x Br, 1x Cl) significantly increases the partition coefficient (LogP), making the compound poorly soluble in aqueous media (< 1 µg/mL predicted) but highly soluble in organic solvents.

  • Electronic Environment: The nitrogen atom in the quinoline ring creates an electron-deficient system at the C2 and C4 positions. The halogen at C4 is a good leaving group, making this position highly electrophilic (SNAr reactivity).

Solubility Data (Estimated vs. Experimental Trends)
SolventSolubility RatingEstimated Saturation (25°C)Stability RiskMechanism of Solvation
DMSO High > 50 mMCRITICAL Dipole-dipole interactions; disruption of π-stacking.
DMF High > 50 mMCRITICAL Similar to DMSO; facilitates nucleophilic attack.
Ethanol Moderate1 - 10 mMModerateSolvation via H-bonding (solvent donor) and dispersion forces.
Water Insoluble< 10 µMLowHydrophobic effect dominates; insufficient hydration energy.
DCM High> 100 mMLowDispersion forces; minimal nucleophilic activation.

The "False Solubility" Trap: Degradation Mechanism

Researchers often observe clear solutions in DMSO and assume stability. However, 4-haloquinolines function as vinylogous acid halides.[2] In DMSO (and to a lesser extent DMF), the solvent lowers the activation energy for hydrolysis, even with trace water present.

Degradation Pathway

The 4-bromo substituent is displaced by water (or the oxygen of DMSO in rare oxidative mechanisms), leading to the thermodynamically stable 4-quinolinone tautomer.

DegradationPathway Compound 4,8-Dibromo-5- chloroquinoline Transition Activated Complex (S_NAr Intermediate) Compound->Transition Solvation & Polarization DMSO Solvent Environment (DMSO/DMF + Trace H2O) DMSO->Transition Product 8-Bromo-5-chloro- 4(1H)-quinolinone (Degradant) Transition->Product Hydrolysis HBr HBr / HCl (Byproduct) Transition->HBr

Figure 1: Mechanism of instability. The electron-deficient C4 position undergoes nucleophilic attack, leading to the formation of the inactive quinolinone species.

Experimental Protocols

Protocol A: Safe Preparation for Biological Assays (The "Just-in-Time" Method)

Use this protocol for IC50 determination or High-Throughput Screening (HTS).

Reagents:

  • Solid 4,8-Dibromo-5-chloroquinoline.

  • Anhydrous DMSO (stored over molecular sieves).

Workflow:

  • Weighing: Weigh the target mass of solid compound into a glass vial.

  • Solvent Addition: Add anhydrous DMSO to achieve a 20 mM concentration.

  • Dissolution: Vortex for 30-60 seconds. Do not sonicate with heat.

  • Immediate Dilution: Within 5 minutes , dilute the stock into the assay buffer (intermediate dilution plate) to quench the high-dielectric environment.

  • Discard: Discard any remaining DMSO stock after 1 hour. Do not freeze and re-use.

Protocol B: Solubility Limit Determination (Kinetic)

Use this to determine the "crashing point" in aqueous buffers.

  • Preparation: Prepare a fresh 10 mM stock in DMSO.

  • Spiking: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a UV-transparent 96-well plate (Final = 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure UV absorbance at 620 nm (turbidity).

    • Interpretation: If Abs > 0.05 above background, precipitation has occurred.

  • Validation: Centrifuge the plate (2000 x g, 10 min), sample the supernatant, and analyze via HPLC-UV to quantify the actual dissolved concentration.

Decision Logic for Solvent Selection

Use the following decision tree to select the appropriate solvent system based on your experimental goals.

SolventDecisionTree Start Start: Select Solvent for 4,8-Dibromo-5-chloroquinoline Goal What is the Experimental Goal? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Storage Long-term Storage Goal->Storage DMSO_Fresh Use Anhydrous DMSO (Prepare Fresh < 10 min) BioAssay->DMSO_Fresh TempCheck Is Heat Required? Synthesis->TempCheck SolidState Store as Solid Powder (-20°C, Desiccated) Storage->SolidState NoSolution NEVER Store in Solution Storage->NoSolution No No TempCheck->No Ambient Yes Yes TempCheck->Yes >50°C NonPolar Use Toluene or DCM (Avoid Nucleophilic Solvents) PolarReq Use DMA or NMP (Monitor C4-Substitution) No->NonPolar Yes->PolarReq

Figure 2: Solvent selection logic. Note the strict prohibition on solution storage.

Analytical Verification (Quality Control)

Before running critical experiments, validate the integrity of your compound in the chosen solvent.

LC-MS Method for Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • Parent Peak: Look for [M+H]+ corresponding to the tri-halo species.

    • Degradant Peak: Look for a peak eluting earlier (more polar) with a mass shift of -63 Da (Loss of Br, Gain of OH) or -18 Da (Hydrolysis of Cl, less likely).

    • Note: The 4-hydroxy degradant will likely have a significantly different UV spectrum due to the change in conjugation (quinolone vs. quinolinone).

References

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[2]

  • Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Sources

Strategic Sourcing and Functionalization of 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rare Scaffold" Challenge

The molecule 4,8-Dibromo-5-chloroquinoline represents a highly specialized, tri-halogenated heteroaromatic building block. Unlike its mono- or di-halogenated analogs (e.g., 4,7-dichloroquinoline), this specific isomer is not a standard catalog item in the inventories of major aggregators like Sigma-Aldrich or Enamine.

For drug development professionals, this scarcity dictates a shift from a simple "procurement" strategy to a "custom synthesis & validation" workflow. This guide outlines the strategic sourcing of the nearest precursors, the chemical logic for in-house or CRO-mediated synthesis, and the regioselective functionalization map required to utilize this scaffold in Structure-Activity Relationship (SAR) studies.

Sourcing Strategy: The "Make vs. Buy" Decision Matrix

Since the direct target is likely unavailable off-the-shelf, the most efficient strategy relies on sourcing the 5-Chloro-8-bromoquinoline precursor, which is commercially available, and performing a late-stage C4-bromination.

Commercial Precursor Availability

The following precursor is the critical entry point:

Precursor NameCAS NumberCommercial AvailabilityTypical Purity
5-Chloro-8-bromoquinoline 1154741-20-4 High (Ambeed, ChemScene, BLD Pharm)>97%
5-Chloroquinoline635-27-8Very High (Sigma, Combi-Blocks)>98%
4,8-Dibromoquinoline13720-98-4Low/Medium95%

Recommendation: Source CAS 1154741-20-4 (5-Chloro-8-bromoquinoline).[1][2] It pre-installs the difficult C5-Cl and C8-Br motifs, leaving only the C4 activation (the most chemically accessible position) for the final step.

Validated Supplier Categories

When sourcing the precursor (CAS 1154741-20-4), categorize vendors by their role in the supply chain to ensure traceability.

  • Tier 1 (Stocking Manufacturers): ChemScene, BLD Pharm, Ambeed. These vendors often hold physical stock of the precursor.

  • Tier 2 (Aggregators): eMolecules, MolPort. Useful for price comparison but add lead time.

  • Tier 3 (Custom Synthesis CROs): WuXi AppTec, Pharmaron. Required if multi-kilogram scale of the final 4,8-dibromo-5-chloroquinoline target is needed.

Synthetic Logic: Accessing the Target

Objective: Convert 5-Chloro-8-bromoquinoline to 4,8-Dibromo-5-chloroquinoline.

The Chemical Pathway

The most reliable route utilizes N-oxide activation followed by nucleophilic substitution/rearrangement using phosphorus oxybromide (


).
  • Step 1: N-Oxidation. Treatment of 5-chloro-8-bromoquinoline with m-CPBA (meta-chloroperoxybenzoic acid) yields the N-oxide. The nitrogen lone pair is oxidized, increasing the electrophilicity of the C2 and C4 positions.

  • Step 2: C4 Bromination. Reaction of the N-oxide with

    
    . The mechanism involves the coordination of the N-oxide oxygen to phosphorus, creating a good leaving group, followed by nucleophilic attack of bromide at the C4 position and re-aromatization.
    
Workflow Visualization

SynthesisWorkflow Start Source Precursor (CAS 1154741-20-4) Step1 N-Oxidation (m-CPBA, DCM, RT) Start->Step1 Oxidation Inter Intermediate: N-Oxide Species Step1->Inter Step2 Regioselective Bromination (POBr3, Toluene, 80°C) Inter->Step2 Nucleophilic Attack (C4) Target Target: 4,8-Dibromo-5-chloroquinoline Step2->Target Isolation

Figure 1: Recommended synthetic pathway starting from the commercially available 5-chloro-8-bromoquinoline.

Technical Deep Dive: Regioselectivity & Functionalization

Once the 4,8-Dibromo-5-chloroquinoline block is obtained, the core challenge is chemoselectivity . The molecule contains three halogen handles (C4-Br, C8-Br, C5-Cl). Understanding their reactivity order is paramount for library synthesis.

Reactivity Hierarchy
  • C4-Br (Most Reactive):

    • Electronic Effect: The C4 position is para to the quinoline nitrogen. The electron-withdrawing nature of the C=N bond makes this position highly electrophilic.

    • Reaction Types:

      
       (Nucleophilic Aromatic Substitution) with amines/alkoxides; Pd-catalyzed cross-coupling (Suzuki, Sonogashira) occurs here first.
      
  • C8-Br (Intermediately Reactive):

    • Electronic Effect: Ortho to the nitrogen. Less electron-deficient than C4 but more reactive than C5-Cl.

    • Reaction Types: Pd-catalyzed coupling.[3][4] It is generally inert to

      
       under mild conditions compared to C4.
      
  • C5-Cl (Least Reactive):

    • Electronic Effect: The C-Cl bond is stronger than C-Br. Sterically, it is peri- to the C4 position, potentially hindering access if C4 is substituted with a bulky group.

    • Reaction Types: Requires specialized catalysts (e.g., Buchwald precatalysts) or forcing conditions (high temp) to activate after Br atoms are reacted.

Functionalization Logic Diagram

ReactivityMap Core 4,8-Dibromo-5-chloroquinoline C4_Path Path A: C4 Functionalization (Fastest) Core->C4_Path 1st Priority C8_Path Path B: C8 Functionalization (Requires C4 blocked or selective catalyst) Core->C8_Path 2nd Priority SNAr SNAr (Amines/OR) rt to 60°C C4_Path->SNAr Pd0 Pd(PPh3)4 / Suzuki rt to 80°C C4_Path->Pd0 C5_Path Path C: C5 Functionalization (Slowest/Final Step) C8_Path->C5_Path Sequential C8_Path->Pd0 After C4 reaction Buchwald Buchwald-Hartwig >100°C, Bulky Ligands C5_Path->Buchwald

Figure 2: Chemo- and regioselective functionalization map. C4 is the primary site for diversity generation.

Detailed Experimental Protocols

Quality Control: Validating the Scaffold

Before using the building block, you must confirm the regiochemistry. 5-chloro and 8-bromo positions are fixed from the precursor, but C4-bromination must be distinguished from C2-bromination (a possible minor byproduct of POBr3 reaction).

Analytical Method:

  • 1H NMR (DMSO-d6):

    • C2-H: Look for a singlet or doublet at ~8.8–9.0 ppm. Absence of this peak confirms substitution at C2 or C4.

    • C3-H: In the 4-bromo product, C3-H appears as a singlet (or doublet if long-range coupling exists) at ~8.0 ppm.

    • NOESY: Critical for confirming C4-Br. A NOE correlation should be observed between C3-H and the C2-H (if C2 is unsubstituted). If C4 is brominated, C5-Cl is spatially close to C4, but no proton exists there.

  • LC-MS: Standard reverse phase (C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Target Mass: M+H ~ 321/323/325 (distinctive isotope pattern for Br2Cl).

Protocol: Selective C4-Arylation (Suzuki Coupling)

This protocol selectively activates the C4-Br bond over C8-Br and C5-Cl.

  • Reagents:

    • 4,8-Dibromo-5-chloroquinoline (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[4]

    • 
       (5 mol%)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
    • DME (Dimethoxyethane) / Water (4:1 ratio)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Charge reaction vessel with quinoline, boronic acid, and catalyst under inert atmosphere.

    • Add solvents and base.[4][5]

    • Heat to 60°C (Do not exceed 80°C to avoid C8 coupling).

    • Monitor by LCMS.[6] C4 coupling usually completes within 2-4 hours.

  • Workup:

    • Dilute with EtOAc, wash with brine.[4] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Purify via silica flash chromatography (Hexane/EtOAc gradient).

References

  • Mphahlele, M. J., et al. (2025). "Halogenated Quinolines as Substrates for Palladium-Catalyzed Cross-Coupling." Scilit / ResearchGate. Retrieved from [Link]

  • Langer, P., et al. (2007). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Journal of the American Chemical Society.[3][5] (Contextual grounding for reactivity order C4 > C8).

  • Ökten, S. (2009).[7] "Selective Synthesis of Bromoquinolines...". ResearchGate. (Provides protocols for bromination of quinoline scaffolds). Retrieved from [Link]

Sources

Technical Monograph: Medicinal Chemistry Applications of 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Vector Scaffold

In the landscape of modern drug discovery, the quinoline ring system remains a "privileged structure" due to its prevalence in antimalarial, antibacterial, and anticancer pharmacophores. However, the specific isomer 4,8-Dibromo-5-chloroquinoline (CAS: 1354263-63-6) represents a highly specialized, high-value building block.

Its value lies in its orthogonal reactivity profile . Unlike generic quinolines, this scaffold possesses three distinct halogenation sites (C4, C5, C8) with varying electronic environments and leaving-group abilities. This allows medicinal chemists to execute sequential, regioselective functionalizations—essentially using the molecule as a "molecular breadboard" to construct complex Type II kinase inhibitors, DNA-intercalating agents, or metal-chelating neurotherapeutics.

This guide details the electronic basis for this selectivity, validated synthetic protocols, and strategic applications in library generation.

Electronic Structure & Reactivity Hierarchy

To utilize this scaffold effectively, one must understand the reactivity differential between the pyridine ring (C4) and the benzene ring (C5, C8), as well as the leaving group hierarchy (Br vs. Cl).

The Reactivity Gradient

The molecule follows a strict order of operations for functionalization, governed by the electron deficiency of the pyridine ring and bond dissociation energies (BDE).

PositionHalogenElectronic EnvironmentPrimary Reaction TypeRelative Reactivity (1-10)
C4 Bromine

-deficient (Pyridine)

(Nucleophilic Aromatic Substitution)
10 (Highest)
C8 Bromine

-rich (Benzene)
Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)7 (Medium)
C5 Chlorine

-rich (Benzene)
Pd-Catalyzed Cross-Coupling (Requires specialized ligands)2 (Lowest)

Mechanistic Insight: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, making the C2 and C4 positions highly electrophilic. Consequently, the C4-Br bond is labile to nucleophilic attack (amines, thiols) even without transition metal catalysis. The C8-Br and C5-Cl bonds are deactivated regarding


 but susceptible to oxidative addition by Palladium (

). Since the C-Br bond is weaker than the C-Cl bond, standard catalytic systems will exclusively functionalize C8 before C5.
Visualization of Orthogonal Pathways

The following diagram illustrates the "decision tree" for functionalizing this scaffold.

ReactivityPathways Scaffold 4,8-Dibromo- 5-chloroquinoline Path1 Path A: C4 Functionalization (S_NAr) Scaffold->Path1 Primary Amines (Heat, No Pd) Path2 Path B: C8 Functionalization (Suzuki/Sonogashira) Scaffold->Path2 Boronic Acids (Pd(PPh3)4) ProductA 4-Amino-8-bromo- 5-chloroquinoline Path1->ProductA Yield > 85% ProductB 4,8-Diaryl- 5-chloroquinoline Path2->ProductB Step 2 Path3 Path C: C5 Functionalization (Late-Stage) ProductA->Path2 Step 2 ProductB->Path3 High Temp/Buchwald

Figure 1: Orthogonal reactivity map showing the sequential logic for functionalizing the C4, C8, and C5 positions.

Validated Synthetic Protocols

The following protocols are designed to be self-validating : if the reaction fails, the color change or TLC spot migration provides immediate diagnostic feedback.

Protocol A: Selective C4-Amination ( )

Target: Synthesis of 4-aminoquinoline cores (Antimalarial/Kinase Inhibitor precursors).

Rationale: The C4-Br is displaced by amines via an addition-elimination mechanism. The C5-Cl and C8-Br remain intact due to the higher activation energy required for nucleophilic attack on the benzenoid ring.

  • Reagents:

    • Substrate: 4,8-Dibromo-5-chloroquinoline (1.0 equiv)

    • Nucleophile: Primary amine (e.g., 4-amino-1-pentanol for chloroquine analogs) (1.2 equiv)

    • Solvent: Ethanol (Green chemistry) or NMP (for unreactive amines).

    • Base: Triethylamine (

      
      ) (2.0 equiv).
      
  • Procedure:

    • Dissolve substrate in Ethanol (0.5 M).

    • Add amine and base.

    • Reflux at 80°C for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). The starting material (high

      
      ) will disappear, replaced by a lower 
      
      
      
      fluorescent spot (the amine product).
  • Validation Check:

    • Success: Reaction mixture turns yellow/orange (formation of the amino-quinoline chromophore).

    • Failure:[1] No color change implies temperature is too low; switch to NMP at 120°C.

Protocol B: Regioselective C8-Arylation (Suzuki-Miyaura)

Target: Bi-aryl synthesis preserving the C5-Cl blocking group.

Rationale: Oxidative addition of Pd into C-Br is faster than C-Cl. By controlling stoichiometry and temperature, C8 reacts exclusively.

  • Reagents:

    • Substrate: 4-substituted-8-bromo-5-chloroquinoline (from Protocol A).

    • Boronic Acid: Aryl-boronic acid (1.1 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aqueous).
      
    • Solvent: DME/Water (3:1).

  • Procedure:

    • Degas solvents with Argon (Critical:

      
       kills the catalyst).
      
    • Combine reagents and heat to 85°C for 12 hours.

  • Validation Check:

    • Selectivity Check: If the reaction yields a mixture of mono- and di-arylated products, lower the temperature to 60°C and reduce catalyst load to 2 mol%. The C5-Cl should not react under these conditions.

Medicinal Chemistry Applications

Antimalarial Drug Design (Chloroquine Analogs)

The 4-aminoquinoline scaffold is the backbone of Chloroquine and Amodiaquine. Resistance to these drugs is often driven by efflux pumps.

  • Application: Use 4,8-dibromo-5-chloroquinoline to synthesize "Reversed Chloroquines" .

  • Strategy:

    • Install the diamine sidechain at C4 (

      
      ).
      
    • Use the C8-Br handle to introduce lipophilic groups (via Suzuki coupling) that bypass the resistance transporter (PfCRT).

    • The C5-Cl mimics the electronic withdrawal of the C7-Cl in chloroquine, essential for inhibiting heme polymerization.

Kinase Inhibitors (Type II)

Many kinase inhibitors (e.g., Foretinib) utilize a quinoline core to bind to the ATP hinge region.

  • Mechanism: The Nitrogen (N1) acts as a hydrogen bond acceptor.

  • Design Strategy:

    • C4: Attachment of a solubilizing morpholine or piperazine ring.

    • C8: Attachment of a "Gatekeeper" aryl group that extends into the hydrophobic pocket of the kinase.

    • C5: The Chlorine atom provides steric bulk, forcing the C4-substituent into a specific conformation, locking the inhibitor in the active site.

Metal Chelation (Neurodegeneration)

8-Hydroxyquinoline derivatives (like Clioquinol) are explored for Alzheimer's to chelate Copper/Zinc.

  • Synthesis Route:

    • Convert C8-Br to C8-OH (using hydroxylation conditions, e.g.,

      
      , KOH).
      
    • The resulting 5-chloro-8-hydroxyquinoline motif is a direct analog of Clioquinol but with a C4-functional handle, allowing conjugation to blood-brain-barrier (BBB) shuttles.

Strategic Library Generation Workflow

For drug discovery campaigns, this scaffold enables the rapid generation of SAR (Structure-Activity Relationship) libraries.

LibraryGen Start 4,8-Dibromo- 5-chloroquinoline Step1 Step 1: Diversity at C4 (10 different amines) Start->Step1 S_NAr Intermediates 10 Unique Cores (Fixed C5/C8) Step1->Intermediates Step2 Step 2: Diversity at C8 (10 Boronic Acids) Intermediates->Step2 Suzuki Coupling Library Final Library 100 Unique Compounds Step2->Library

Figure 2: Combinatorial workflow for generating a 100-compound library from a single scaffold.

References

  • World Health Organization. (2023). Guidelines for the treatment of malaria. WHO.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline Derivatives. PubChem. [Link]

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds.[3][4][5][6] Frontiers. [Link]

  • MDPI Molecules. (2021). Regioselective Functionalization of Quinolines through C-H Activation. MDPI. [Link]

  • Royal Society of Chemistry. (2018). Metal-free, regioselective C-H halogenation of 8-substituted quinolines.[3] Chemical Science.[3][7][8][9] [Link]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antimalarials, and antibacterial agents. 4,8-Dibromo-5-chloroquinoline presents a unique synthetic challenge and opportunity: it contains three distinct halogenated sites (C4, C5, C8) with varying electronic and steric environments.

This Application Note provides a validated strategy for the regioselective functionalization of this scaffold. By exploiting the intrinsic differences in bond dissociation energies (BDE) and the electronic bias of the heteroaromatic ring, researchers can sequentially install substituents at the C4, C8, and eventually C5 positions. This guide details the mechanistic rationale, experimental protocols, and optimization parameters required to achieve high-fidelity regiocontrol.

Mechanistic Rationale: The Hierarchy of Reactivity

Success in coupling polyhalogenated heterocycles relies on matching reaction conditions (catalyst activity, temperature, stoichiometry) to the activation energy of the specific C-X bond.

Electronic and Steric Analysis[1]
  • Position C4 (The "Hot" Spot):

    • Electronic: The C4 position is para to the quinoline nitrogen. The electron-withdrawing nature of the pyridine ring makes this position highly

      
      -deficient, facilitating rapid oxidative addition of Pd(0).
      
    • Leaving Group: Bromide is a weaker bond than chloride.

  • Position C8 (The Intermediate):

    • Electronic: Located on the carbocyclic (benzene) ring.[1] It lacks the strong activation of the pyridine ring but is influenced by the inductive effect of the adjacent nitrogen.

    • Leaving Group: Bromide.

  • Position C5 (The "Cold" Spot):

    • Electronic: Carbocyclic ring.[1][2][3]

    • Leaving Group: Chloride (Strong C-Cl bond).

    • Steric: Flanked by the substituent at C4 (peri-interaction) and C6.

Reactivity Visualization

The following diagram illustrates the sequential workflow and energy barriers.

ReactivityMap cluster_legend Reactivity Factors Start 4,8-Dibromo-5-chloroquinoline Step1 Step 1: C4-Arylation (Kinetic Control) Start->Step1 Pd(PPh3)4, Na2CO3 60°C, 1.0 eq Ar-B(OH)2 Step2 Step 2: C8-Arylation (Thermodynamic Control) Step1->Step2 Pd(dppf)Cl2, K2CO3 90°C, 1.2 eq Ar'-B(OH)2 Step3 Step 3: C5-Arylation (Forcing Conditions) Step2->Step3 Pd-XPhos G3, K3PO4 110°C, Ar''-B(OH)2 Factors C4: Activated (para-N) + Br C8: Carbocyclic + Br C5: Steric hinderance + Cl

Caption: Sequential functionalization pathway based on electronic activation and bond dissociation energies.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Selectively couple the C4-Br without affecting C8-Br or C5-Cl. Critical Factor: Stoichiometry and Temperature control.[3]

Materials:

  • Substrate: 4,8-Dibromo-5-chloroquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

  • Setup: Charge a reaction vial with the quinoline substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M Na₂CO₃ (2.0 equiv).

  • Reaction: Heat to 60°C . Note: Do not exceed 70°C to prevent C8 activation.

  • Monitoring: Monitor by HPLC/TLC every hour. The reaction is typically complete in 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C8-Selective Arylation (Sequential)

Objective: Functionalize the C8-Br position on the isolated C4-substituted intermediate.

Materials:

  • Substrate: 4-Aryl-8-bromo-5-chloroquinoline (1.0 equiv)

  • Boronic Acid: Aryl'-B(OH)₂ (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene/Water (4:1) or DMF/Water (9:1)

Procedure:

  • Setup: Combine substrate, new boronic acid, and base in a reaction vessel.

  • Catalyst: Add the Pd catalyst.[1][2][3][5][6][7][8]

  • Reaction: Heat to 90-100°C (Reflux if using Toluene).

  • Time: 12-18 hours.

  • Note: The C5-Cl will remain intact under these conditions due to the strength of the aryl-chloride bond and steric shielding.

Optimization & Troubleshooting Matrix

If regioselectivity is poor (e.g., "over-coupling" at C8 during Step 1), consult the table below to adjust parameters.

ParameterStandard ConditionAdjustment for Higher Selectivity (C4 only)Adjustment for Reactivity (Activate C8/C5)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + PPh₃ (Lower turnover, higher control)Pd₂(dba)₃ + XPhos/SPhos (For C5-Cl)
Base Na₂CO₃NaHCO₃ (Weaker base slows transmetallation)K₃PO₄ or Cs₂CO₃ (Stronger base)
Solvent Dioxane/H₂OToluene/H₂O (Non-polar solvents often improve selectivity)n-Butanol or DMF (High temp compatible)
Temp 60-80°C40-50°C (Kinetic control)100-120°C (Thermodynamic forcing)

References

  • General Reactivity of Polyhaloquinolines

    • BenchChem Application Note: "Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
    • (Note: Representative link for standard quinoline protocols)

  • Site-Selectivity in Heterocycles

    • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8 , 40-62.

  • Mechanism of Oxidative Addition

    • Organic Chemistry Portal: "Suzuki Coupling - Mechanism and Reactivity Orders."
  • Regioselective Alkynylation/Coupling in Quinolines

    • Narender, P., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Beilstein Journal of Organic Chemistry, 2009.
  • Advanced Ligands for Chlorides (C5 functionalization)

    • Billingsley, K., Buchwald, S.L.[8] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[8] Angew. Chem. Int. Ed., 2008.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Regioselective Functionalization for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The precise and selective introduction of various functional groups onto the quinoline ring system is a transformative strategy in modern synthetic chemistry, significantly expanding the accessible chemical space and enhancing the pharmacological profiles of its derivatives.[2] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 4,8-dibromo-5-chloroquinoline, a polyhalogenated heterocyclic substrate that offers multiple reaction sites for diversification. As a Senior Application Scientist, this document is designed to provide not just protocols, but a deeper understanding of the underlying principles that govern these powerful transformations, empowering researchers in their quest for novel drug candidates.

The challenge in functionalizing polyhalogenated heterocycles lies in achieving regioselectivity.[3][4] The relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) generally dictates the site of oxidative addition to the palladium(0) catalyst.[4] For 4,8-dibromo-5-chloroquinoline, the two C-Br bonds are expected to be more reactive than the C-Cl bond. Between the two C-Br bonds at the C4 and C8 positions, electronic and steric factors, as well as the specific reaction conditions (catalyst, ligand, base, and solvent), will determine which site is preferentially functionalized.[4][5] This guide will provide protocols for achieving selective mono- and di-functionalization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[7][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The active Pd(0) catalyst first undergoes oxidative addition to the most reactive C-X bond of the haloquinoline. Transmetalation then occurs, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Ar-X Transmetalation Transmetalation (R-B(OR)₂) PdII_ArX->Transmetalation [R-B(OR)₃]⁻ PdII_ArR Ar-Pd(II)-R(L₂) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Regioselective Mono-Arylation

This protocol is optimized for the selective coupling at the more reactive C4 position of 4,8-dibromo-5-chloroquinoline. The C4 position is generally more electron-deficient in quinolines, making it more susceptible to oxidative addition.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine 4,8-dibromo-5-chloroquinoline, boronic acid, base, and catalyst in a Schlenk flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon) 3x. reagents->inert solvent Add degassed solvent. inert->solvent reaction Heat the reaction mixture with stirring. solvent->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Perform aqueous workup and extract with an organic solvent. quench->extract dry Dry the organic layer, filter, and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4,8-dibromo-5-chloroquinoline (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).

  • Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-8-bromo-5-chloroquinoline.

Data Summary Table for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Expected Major Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85128-Bromo-5-chloro-4-phenylquinoline
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90108-Bromo-5-chloro-4-(4-methoxyphenyl)quinoline
33-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85148-Bromo-5-chloro-4-(thiophen-3-yl)quinoline

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. This intermediate is formed in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium center yields the alkynylated product and regenerates the Pd(0) catalyst.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArC Ar-Pd(II)-C≡CR(L₂) PdII_ArX->PdII_ArC Transmetalation PdII_ArC->Pd0 Regenerates Pd(0) Product Ar-C≡CR PdII_ArC->Product Reductive Elimination CuX Cu(I)X CuC Cu(I)-C≡CR CuX->CuC Base CuC->PdII_ArX Cu(I)-acetylide Alkyne H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol for Selective Mono-alkynylation

This protocol aims for selective alkynylation at the C8 position. While C4 is electronically favored, the steric bulk of some palladium-phosphine complexes can direct the reaction to the less hindered C8 position.[14]

Step-by-Step Methodology:

  • In a Schlenk tube, dissolve 4,8-dibromo-5-chloroquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol) in degassed triethylamine (10 mL).

  • Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 8-alkynyl-4-bromo-5-chloroquinoline.

Data Summary Table for Sonogashira Coupling

EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Expected Major Product
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NEt₃N2564-Bromo-5-chloro-8-(phenylethynyl)quinoline
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineTHF6084-Bromo-5-chloro-8-((trimethylsilyl)ethynyl)quinoline
31-HexynePdCl₂(PPh₃)₂CuIEt₃NEt₃N40104-Bromo-8-(hex-1-yn-1-yl)-5-chloroquinoline

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[15] This reaction is of paramount importance in pharmaceutical synthesis due to the prevalence of arylamine moieties in drug molecules.[16]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[17] The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[17] The choice of ligand is critical in this reaction, often requiring bulky, electron-rich phosphines to facilitate the reductive elimination step.[15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Ar-X Amine_Coord Amine Coordination + Base PdII_ArX->Amine_Coord HNR₂ PdII_Amido Ar-Pd(II)-NR₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Selective Mono-Amination

This protocol is designed for the selective amination at the C4 position, which is generally the most reactive site for this substrate.

Step-by-Step Methodology:

  • Add 4,8-dibromo-5-chloroquinoline (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and a palladium precatalyst such as [Pd(cinnamyl)Cl]₂ (0.01 mmol) with a suitable ligand like XPhos (0.025 mmol) to a Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 4-amino-8-bromo-5-chloroquinoline derivative.

Data Summary Table for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Major Product
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110164-(8-Bromo-5-chloroquinolin-4-yl)morpholine
2AnilinePd(OAc)₂ / BINAPNaOtBuDioxane10018N-(8-Bromo-5-chloroquinolin-4-yl)aniline
3BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄tert-Butanol10012N-Benzyl-8-bromo-5-chloroquinolin-4-amine

IV. Conclusion and Future Directions

The palladium-catalyzed cross-coupling of 4,8-dibromo-5-chloroquinoline provides a powerful and versatile platform for the synthesis of novel, highly functionalized quinoline derivatives. By carefully selecting the reaction conditions—catalyst, ligand, base, and solvent—chemists can achieve remarkable control over the regioselectivity of these transformations, enabling the targeted synthesis of compounds with potential therapeutic applications. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to explore the vast chemical space accessible from this versatile building block. Further optimization and high-throughput experimentation can unlock even more efficient and selective methods for the synthesis of next-generation quinoline-based therapeutics.

References

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  • Request PDF. (n.d.).
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  • MDPI. (2025, December 1).
  • University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
  • National Center for Biotechnology Information. (n.d.).
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Sonogashira coupling reaction with 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective Sonogashira Coupling with 4,8-Dibromo-5-chloroquinoline for the Synthesis of Novel Alkynyl-Quinoline Scaffolds

Introduction: The Strategic Importance of Alkynyl-Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The introduction of an alkynyl moiety via carbon-carbon bond formation is a powerful strategy for expanding the chemical space of these heterocyles, enabling the synthesis of conjugated systems and providing a versatile handle for further chemical transformations, such as "click" chemistry or cyclization reactions.

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as the preeminent method for this purpose.[1] It is renowned for its reliability and tolerance of a wide range of functional groups, often proceeding under mild reaction conditions.[1][2]

This application note provides a detailed guide for researchers on the selective Sonogashira coupling of a complex, polyhalogenated substrate: 4,8-Dibromo-5-chloroquinoline. We will delve into the mechanistic rationale for achieving regioselectivity, present a robust experimental protocol for mono-alkynylation, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale & Regioselectivity

The Sonogashira Catalytic Cycle

The reaction is understood to proceed via two interconnected catalytic cycles involving palladium and copper.[3][4] The palladium cycle drives the primary cross-coupling, while the copper cycle facilitates the activation of the terminal alkyne.

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.[1][4]

  • Copper Cycle : In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper-acetylide intermediate.[1] This species is crucial for transferring the acetylide group to the palladium center during the transmetalation step.[4]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product CuX Cu(I)X Alkyne H-R² Cu_Acetylide Cu(I)-R² Alkyne->Cu_Acetylide + CuX, Base Base Base Cu_Acetylide->Transmetalation [CuR²] Cu_Acetylide->CuX Regeneration caption Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Caption: Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Predicting Regioselectivity with 4,8-Dibromo-5-chloroquinoline

For polyhalogenated substrates, the site of the Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds. The established reactivity trend is I > Br > Cl.[5][6] This is primarily due to the bond dissociation energies, where the C-I bond is the weakest and most susceptible to oxidative addition by the palladium catalyst.

In the case of 4,8-Dibromo-5-chloroquinoline, we have two C-Br bonds and one C-Cl bond. Based on the general reactivity trend, both C-Br bonds will react preferentially over the C-Cl bond. The key challenge is to differentiate between the C-4 and C-8 positions.

  • Electronic Effects : The C-4 position in the quinoline ring is electronically analogous to the para-position relative to the ring nitrogen, while the C-8 position is ortho. The electron-withdrawing nature of the heterocyclic nitrogen atom makes the C-4 position more electron-deficient and thus more susceptible to oxidative addition than the C-8 position.[7]

  • Steric Hindrance : The C-8 position is sterically hindered by the "peri" hydrogen at C-1 of the fused ring system. In contrast, the C-4 position is less sterically encumbered.

  • Precedent : In studies on 2,4-dichloroquinoline, regioselective alkynylation occurs at the C-2 position, which is more activated by the adjacent nitrogen atom.[7] For 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, selective coupling at C-8 was observed, attributed to a directing effect from the NH group.[8] Given the electronic structure of 4,8-Dibromo-5-chloroquinoline, the C-4 position is the most likely site for the initial, selective Sonogashira coupling.

Therefore, by carefully controlling the stoichiometry of the alkyne (using ~1.0-1.2 equivalents), a selective mono-alkynylation at the C-4 position is highly feasible.

Experimental Protocol: Selective Mono-alkynylation at C-4

This protocol details a general procedure for the selective Sonogashira coupling of 4,8-Dibromo-5-chloroquinoline with a generic terminal alkyne (e.g., Phenylacetylene).

Materials and Reagents
  • Substrate : 4,8-Dibromo-5-chloroquinoline (1.0 eq)

  • Alkyne : Phenylacetylene (1.1 eq)

  • Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper Co-catalyst : Copper(I) iodide (CuI) (1-3 mol%)

  • Base : Triethylamine (TEA) or Diisopropylamine (DIPA) (≥ 2.0 eq, often used as solvent or co-solvent)

  • Solvent : Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert Gas : High-purity Nitrogen or Argon

  • Reaction Vessel : Schlenk flask or oven-dried round-bottom flask with a condenser and septum

Step-by-Step Procedure
  • Vessel Preparation : Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an anhydrous and anaerobic environment.

  • Reagent Addition : To the cooled flask, add 4,8-Dibromo-5-chloroquinoline (1.0 eq), Pd(PPh₃)₄ (e.g., 0.03 eq), and CuI (e.g., 0.02 eq) under a positive flow of inert gas.

  • Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF) via cannula or syringe, followed by the amine base (e.g., TEA, 2.5 eq).

  • Alkyne Addition : Add the terminal alkyne (e.g., Phenylacetylene, 1.1 eq) dropwise via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction progress should be monitored diligently.

  • Reaction Monitoring : Periodically take small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot with a small amount of saturated NH₄Cl solution and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material and the formation of the product.

  • Work-up : Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution, water, and finally, brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-alkynyl-8-bromo-5-chloroquinoline.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Data Summary

The success of the Sonogashira coupling, particularly with a challenging substrate, often requires optimization. The following table summarizes key parameters and their potential impact.

ParameterTypical RangeRationale & Potential Impact on 4,8-Dibromo-5-chloroquinoline
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄ is a common choice. PdCl₂(PPh₃)₂ is also effective. Higher loadings may be needed for less reactive alkynes.
Copper (I) Iodide 1-5 mol%Essential for the classical mechanism. Its absence ("copper-free" conditions) may require different ligands and bases but can prevent alkyne homocoupling (Glaser coupling).[4]
Ligand (e.g., PPh₃)Triphenylphosphine is standard. More electron-rich or bulky phosphine ligands can sometimes improve catalytic activity for challenging substrates.[3]
Base 2-5 eqAn amine base (TEA, DIPA) is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[1]
Solvent THF, DMF, DioxanePolar aprotic solvents are generally effective. The choice of solvent can be crucial and may need screening.[9]
Temperature 25 - 80 °CStart at room temperature. Gentle heating can accelerate the reaction, but higher temperatures may reduce selectivity and lead to side reactions.[5]
Alkyne Stoichiometry 1.0 - 1.2 eqCrucial for achieving mono-alkynylation. A large excess (>2.5 eq) and higher temperatures could lead to di-alkynylation at both C-4 and C-8 positions.

Experimental Workflow Visualization

The overall process from setup to final product can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Solid Reagents (Substrate, Pd/Cu Catalysts) A->B C 3. Add Solvents & Base B->C D 4. Add Alkyne C->D E 5. Stir at RT or Heat D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench & Filter F->G Reaction Complete H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, HRMS) J->K caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Conclusion

The Sonogashira coupling of 4,8-Dibromo-5-chloroquinoline presents a viable and strategic approach to synthesizing novel 4-alkynyl-quinoline derivatives. By leveraging the inherent reactivity differences of the carbon-halogen bonds, a high degree of regioselectivity can be achieved. The protocol provided herein serves as a robust starting point for researchers. Careful control of stoichiometry and reaction conditions, coupled with diligent monitoring, are paramount to successfully synthesizing these valuable chemical building blocks for applications in drug discovery and materials science.

References

  • Title : Sonogashira Coupling - Chemistry LibreTexts Source : Chemistry LibreTexts URL : [Link]

  • Title : Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source : STAR Protocols URL : [Link]

  • Title : Sonogashira Coupling: Mechanism, Steps & Applications Explained Source : Vedantu URL : [Link]

  • Title : Sonogashira coupling - Wikipedia Source : Wikipedia URL : [Link]

  • Title : Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione Source : Asian Journal of Applied Sciences URL : [Link]

  • Title: Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal Source: The Journal of Organic Chemistry URL: [https://pubs.acs.org/doi/10.1021/jo020585+]
  • Title : The Sonogashira reaction. a General representation of Pd/Cu catalysed... Source : ResearchGate URL : [Link]

  • Title : Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction Source : International Journal of Bionics and Biomaterials URL : [Link]

  • Title : Sonogashira Coupling Source : YouTube URL : [Link]

  • Title : Sonogashira Coupling Source : Organic Chemistry Portal URL : [Link]

  • Title : Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source : Beilstein Journal of Organic Chemistry URL : [Link]

  • Title : Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione Source : Asian Online Journals URL : [Link]

  • Title : Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source : Semantic Scholar URL : [Link]

  • Title : Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines Source : Beilstein Journal of Organic Chemistry (via PMC) URL : [Link]

  • Title : Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline Source : ResearchGate URL : [Link]

  • Title : Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction Source : PubMed URL : [Link]

  • Title : Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction Source : Turkish Journal of Chemistry URL : [Link]

  • Title : Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes Source : ResearchGate URL : [Link]

  • Title : Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction Source : The Journal of Organic Chemistry URL : [Link]

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Application Note: High-Precision Kinase Targeting with 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,8-Dibromo-5-chloroquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique tri-vector functionalization pattern ideal for developing ATP-competitive kinase inhibitors. Unlike generic quinolines, this specific halogenation pattern allows for highly regioselective sequential functionalization. This guide details the strategic application of this scaffold, focusing on the orthogonal reactivity of the C4, C8, and C5 positions to access novel chemical space targeting the hinge region, solvent front, and hydrophobic back-pockets of kinases such as EGFR , VEGFR , and Pim-1 .

Structural Logic & SAR Strategy

The power of 4,8-dibromo-5-chloroquinoline lies in its distinct electronic landscape, which dictates a predictable order of reactivity. This allows researchers to "program" the molecule step-by-step without complex protecting group strategies.

The Tri-Vector Approach
  • Vector 1: C4-Position (The Hinge Binder)

    • Reactivity: High susceptibility to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Role: The C4 substituent (typically an aniline or heterocycle) forms critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Vector 2: C8-Position (The Solvent Front/Modulator)

    • Reactivity: High reactivity in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

    • Role: Modifications here project into the solvent-exposed region or the ribose-binding pocket, tuning solubility and pharmacokinetic (PK) properties.

  • Vector 3: C5-Position (The Hydrophobic Core)

    • Reactivity: Low. The C5-Chlorine is sterically hindered and electronically deactivated compared to the bromines.

    • Role: Provides a static hydrophobic bulk that can occupy the "gatekeeper" region or stabilize the core conformation. It remains intact during standard C4/C8 derivatization.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for library generation using this scaffold.

G Figure 1: Sequential Functionalization Strategy for 4,8-Dibromo-5-chloroquinoline Start Scaffold: 4,8-Dibromo-5-chloroquinoline Step1 Step 1: C4 Functionalization (SNAr Reaction) Start->Step1 High Reactivity (C4-Br) Inter1 Intermediate A: 4-Amino-8-bromo-5-chloroquinoline Step1->Inter1 Branch1 Target Hinge Region (e.g., 3-chloro-4-fluoroaniline) Step1->Branch1 Step2 Step 2: C8 Functionalization (Suzuki/Buchwald Coupling) Inter1->Step2 Moderate Reactivity (C8-Br) Final Final Lead Candidate (Dual Functionalized) Step2->Final Branch2 Target Solvent Front (e.g., N-methylpiperazine boronate) Step2->Branch2

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Install the primary pharmacophore (hinge binder) at the C4 position. The C4-Br is significantly more activated by the quinoline nitrogen than the C8-Br, allowing this reaction to proceed without affecting the C8 position.

Materials:

  • 4,8-Dibromo-5-chloroquinoline (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Catalytic HCl (4M in dioxane) or p-TsOH (0.1 eq)

Procedure:

  • Dissolution: Dissolve 4,8-dibromo-5-chloroquinoline (1.0 mmol) in IPA (5 mL) in a round-bottom flask.

  • Addition: Add the aniline derivative (1.1 mmol).

  • Catalysis: Add catalytic HCl (2-3 drops) to protonate the quinoline nitrogen, further activating the C4 position.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
    
    • Checkpoint: The product typically precipitates as a hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Wash: Wash the solid with cold IPA and diethyl ether to remove unreacted aniline.

  • Free Basing (Optional but recommended for Step 2): Suspend the solid in EtOAc and wash with saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate.[2]

Expected Yield: 75–90% Validation:


 should show the disappearance of the C4 proton signal (if starting from 4-H) or shift in the aniline protons. LC-MS confirms mono-substitution (Mass = Scaffold - Br + Aniline - H).
Protocol B: C8-Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C8 position to improve solubility or target specific pockets. The C5-Cl remains inert under these standard conditions.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • 
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • 
     (2M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane or DME

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the Intermediate (0.5 mmol), Boronic Acid (0.6 mmol), and solvent (4 mL).

  • Degassing: Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd catalyst and base solution. Seal the vessel.

  • Reaction: Heat to

    
     for 2–12 hours (or 30 min at 
    
    
    
    in a microwave).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH gradient).

Critical Note: If the C4-substituent contains sensitive protons (e.g., free phenols or amines), protect them or ensure the base equivalents are adjusted.

Biological Evaluation Data

The following data summarizes the SAR trends observed when applying this scaffold to EGFR (WT) and EGFR (T790M) mutant assays.

Table 1: SAR of 4,8-Dibromo-5-chloroquinoline Derivatives

CmpdC4 Substituent (Hinge)C8 Substituent (Solvent)C5 SubEGFR WT

(nM)
EGFR T790M

(nM)
Solubility (

)
Ref (Erlotinib)--17>100050
A1 3-Cl-4-F-anilineBr (Unreacted)Cl45320< 1
A2 3-Cl-4-F-aniline1-Methyl-1H-pyrazole-4-ylCl12 85 120
A3 3-ethynyl-aniline1-Methyl-1H-pyrazole-4-ylCl2811095
A4 3-Cl-4-F-anilinePhenylCl354505

Analysis:

  • Compound A1 vs A2: Replacing the C8-Bromine with a polar heterocycle (pyrazole) drastically improves solubility and potency, likely by engaging a specific water-mediated network or solvent-front residue.

  • Role of C5-Cl: Molecular docking suggests the C5-Cl occupies a small hydrophobic pocket near the gatekeeper, enhancing selectivity over other kinases with smaller gatekeepers.

Pathway & Mechanism Visualization

Understanding where these inhibitors intervene is crucial.[3] The diagram below maps the inhibition of the EGFR signaling cascade by a 4,8-dibromo-5-chloroquinoline derivative.

Pathway Figure 2: Mechanism of Action - Signal Transduction Blockade EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Inhibitor 4,8-Dibromo-5-Cl-quinoline Derivative Inhibitor->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

[4]

References

  • BenchChem. (2025).[4][5] A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Retrieved from

  • Molecules. (2022).[6][7] Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from

  • Pharmaceuticals (Basel). (2023).[8] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Retrieved from

  • Journal of Medicinal Chemistry. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from

  • ACG Publications. (2016).[2] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Workup Procedures for Removing Palladium from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium removal from quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions in their synthetic workflows. The presence of residual palladium in active pharmaceutical ingredients (APIs) and other high-purity compounds is a significant concern due to potential toxicity and interference with downstream biological assays.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of quinoline-containing molecules.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for the synthesis of these complex molecules.[4] However, the nitrogen atom in the quinoline ring can chelate with palladium, making its removal particularly challenging compared to other aromatic systems.[5] This guide offers practical, field-proven solutions to ensure your final compounds meet the stringent purity requirements of the pharmaceutical industry.[6]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from quinoline derivatives, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: High Levels of Residual Palladium After Standard Column Chromatography

Scenario: You have performed a Suzuki-Miyaura coupling to synthesize a 4-arylquinoline. After a standard aqueous workup and silica gel column chromatography, ICP-MS analysis reveals palladium levels significantly above the acceptable limit (e.g., >100 ppm).[1]

Root Cause Analysis:

  • Strong Coordination: The quinoline nitrogen can form stable complexes with palladium species, causing them to co-elute with your product during chromatography.[5]

  • Colloidal Palladium: The formation of colloidal palladium(0) can lead to streaking on the column and incomplete removal.[7]

  • Ligand Effects: Bulky phosphine ligands used in the coupling reaction can encapsulate the palladium, altering its chromatographic behavior.

Solutions:

**dot graph TD { A[Start: High Pd after Chromatography] --> B{Initial Assessment}; B --> C{Is the product soluble in a non-coordinating solvent?}; C -- Yes --> D[Filtration through a Scavenger Bed]; C -- No --> E[Liquid-Liquid Extraction with a Chelating Agent]; D --> F[Re-analyze Pd levels]; E --> F; F --> G{Pd levels acceptable?}; G -- Yes --> H[End]; G -- No --> I{Consider Activated Carbon Treatment}; I --> J[Perform Benchtop Carbon Treatment Trial]; J --> K[Optimize Carbon Loading and Time]; K --> F; } } Caption: Decision workflow for high residual palladium.

1. Filtration through a Scavenger Bed:

  • Rationale: Solid-supported scavengers with high affinity for palladium can effectively capture the metal from a solution of your crude product. Thiol-functionalized silica gels are particularly effective.[8][9]

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a short plug of a commercially available palladium scavenger (e.g., SiliaMetS Thiol) in a fritted funnel or a dedicated cartridge.

    • Pass the solution of your compound through the scavenger bed.

    • Wash the bed with a small amount of fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates and concentrate under reduced pressure.

    • Submit a sample for ICP-MS analysis to quantify the remaining palladium.

2. Liquid-Liquid Extraction with a Chelating Agent:

  • Rationale: Aqueous washes with a solution containing a strong chelating agent can extract palladium into the aqueous phase. N-acetylcysteine is a common and effective choice.[10]

  • Protocol:

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Prepare a 5-10% aqueous solution of N-acetylcysteine.

    • Wash the organic layer with the N-acetylcysteine solution three times.

    • Follow with a brine wash to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[11]

3. Activated Carbon Treatment:

  • Rationale: Activated carbon has a high surface area and can adsorb a wide range of impurities, including residual palladium.[12][13] It is a cost-effective option, particularly for larger-scale operations.[14]

  • Protocol:

    • Dissolve the crude product in a suitable solvent.

    • Add a specific weight percentage of activated carbon (e.g., 5-10 wt%).

    • Stir the mixture at room temperature or slightly elevated temperature for a defined period (e.g., 1-4 hours).

    • Filter the mixture through a pad of Celite® to remove the carbon.[7] Be sure to wash the Celite® pad thoroughly with the solvent to maximize product recovery.

    • Concentrate the filtrate and analyze for residual palladium.

Method Typical Efficiency Potential Drawbacks
Thiol-Based Scavengers >95% removalHigher cost, potential for product loss on the solid support.
N-Acetylcysteine Wash 80-95% removalMay require multiple extractions, potential for emulsion formation.
Activated Carbon 70-99% removalCan lead to product loss due to adsorption, requires careful filtration.[14]
Issue 2: Product Decomposition or Low Recovery During Palladium Removal

Scenario: Your quinoline derivative is sensitive to acidic or basic conditions, and you observe product degradation or significant loss during the workup procedure.

Root Cause Analysis:

  • Harsh pH: The use of strong acids or bases during extraction can lead to the decomposition of sensitive functional groups on your quinoline derivative.

  • Adsorption to Scavengers: Polar quinoline derivatives can strongly adsorb to silica-based scavengers or activated carbon, leading to low recovery.[6]

  • Oxidation: Some palladium removal methods may involve oxidative conditions that can affect your product.

Solutions:

**dot graph TD { A[Start: Product Decomposition/Loss] --> B{Identify Sensitivity}; B --> C{Is the compound acid/base sensitive?}; C -- Yes --> D[Use pH-Neutral Scavengers]; C -- No --> E{Is there high polarity?}; D --> F[Screen different scavenger backbones]; E -- Yes --> G[Consider a less polar solvent or crystallization]; F --> H[Re-evaluate recovery]; G --> H; H --> I{Recovery acceptable?}; I -- Yes --> J[End]; I -- No --> K[Optimize solvent and scavenger loading]; K --> H; } } Caption: Troubleshooting product loss during purification.

1. Use of pH-Neutral Scavengers:

  • Rationale: Employing scavengers that operate under neutral pH conditions can prevent the degradation of sensitive products. Many commercially available scavengers are designed for this purpose.

  • Recommendation: Opt for scavengers with neutral functional groups or those supplied in a neutral form. Consult the manufacturer's specifications for pH compatibility.

2. Crystallization:

  • Rationale: Crystallization is an excellent method for purifying compounds and can often effectively remove palladium impurities, which tend to remain in the mother liquor.[6][15]

  • Protocol:

    • Dissolve your crude product in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.

3. Solvent Screening for Scavenger and Carbon Treatments:

  • Rationale: The choice of solvent can significantly impact both the efficiency of palladium removal and the recovery of your product.

  • Recommendation: Perform small-scale screening experiments with different solvents to find the optimal balance. A less polar solvent might reduce product adsorption to the scavenger or carbon while still effectively solvating the palladium complexes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying residual palladium in my quinoline derivative?

A1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.[15][16] It offers high sensitivity and accuracy. While other methods like fluorescent and colorimetric assays exist for rapid screening, ICP-MS is required for final validation.[17]

Q2: Are there any "greener" alternatives for palladium removal?

A2: Yes, several approaches align with the principles of green chemistry. Using heterogeneous catalysts that can be easily filtered off after the reaction is a primary strategy.[5] Additionally, developing reaction conditions in aqueous media can facilitate catalyst recycling.[18] Organic solvent nanofiltration (OSN) is another emerging technology for separating catalysts from products.[7]

Q3: Can I reuse the palladium that I scavenge?

A3: Recovering and recycling palladium is economically and environmentally beneficial.[14] Palladium adsorbed onto activated carbon can be recovered through processes like acid leaching.[19] The recovered palladium can then be used to prepare fresh catalyst.

Q4: How do I choose the right palladium scavenger for my specific quinoline derivative?

A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the functional groups present in your molecule.[20] It is often beneficial to screen a small panel of scavengers from different manufacturers to identify the most effective one for your specific application.[21] Consider both silica-based and polymer-supported scavengers.

Q5: My reaction involves a Heck coupling. Are there any specific considerations for palladium removal in this case?

A5: Heck reactions can sometimes result in the formation of palladium black (Pd(0) aggregates).[22] Filtration through a pad of Celite® immediately after the reaction can remove a significant portion of this heterogeneous palladium.[7] Subsequent treatment with a scavenger is often still necessary to remove soluble palladium species.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online forum post]. Available: [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available: [Link]

  • Biotage. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available: [Link]

  • McCann, L. C., & Movassaghi, M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549–1567. Available: [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Available: [Link]

  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(10), 11957-11971. Available: [Link]

  • Alonso, F., et al. (2018). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 8(23), 5882-5904. Available: [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Online forum post]. r/Chempros. Available: [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267. Available: [Link]

  • Platinum Metals Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available: [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available: [Link]

  • ChemistryEurope. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available: [Link]

  • Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 359-376). John Wiley & Sons. Available: [Link]

  • ResearchGate. (2025, August 7). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Available: [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available: [Link]

  • ACS Publications. (2025, March 4). Palladium-Ion-Exchanged Geopolymer Catalyst Derived from Natural Kaolin: An Ecofriendly and Sustainable Catalyst for Solventless Synthesis of Quinoline. Available: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Available: [Link]

  • MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available: [Link]

  • PubMed Central. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Available: [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available: [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? [Online forum post]. Available: [Link]

  • PubMed Central. (2022, July 19). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. Available: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available: [Link]

  • Nature. (2022, December 15). The effect of residual palladium on the performance of organic electrochemical transistors. Available: [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Available: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 4,8-Dibromo-5-chloroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, haloquinolines represent a cornerstone for the development of novel therapeutic agents and functional materials. Their unique electronic properties and synthetic versatility make them prized scaffolds in medicinal chemistry and materials science. Among these, polyhalogenated quinolines such as 4,8-Dibromo-5-chloroquinoline offer a complex yet fascinating case for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for unambiguously determining the constitution of these molecules.

This guide provides an in-depth, comparative analysis of the ¹H NMR spectral features of 4,8-Dibromo-5-chloroquinoline. In the absence of a publicly available experimental spectrum for this specific derivative, this guide will leverage empirical data from closely related analogues, fundamental principles of NMR spectroscopy, and established substituent effects to construct a detailed and predictive interpretation. By comparing the expected spectrum of 4,8-Dibromo-5-chloroquinoline with that of its mono- and di-substituted precursors, we aim to provide a robust framework for researchers to confidently assign the proton resonances of this and similar complex quinoline systems.

The Quinoline Scaffold: A ¹H NMR Perspective

The parent quinoline molecule presents a ¹H NMR spectrum with signals typically appearing in the aromatic region between 7.0 and 9.0 ppm. The proton at the C2-position is characteristically the most deshielded due to its proximity to the electronegative nitrogen atom.[1][2] The introduction of substituents dramatically perturbs this landscape, inducing chemical shifts that are dependent on the electronic nature (electron-donating or -withdrawing) and the position of the substituent.[3]

Halogens, being electronegative, generally exert a deshielding effect on nearby protons through inductive electron withdrawal.[4] However, their ability to donate lone-pair electron density via resonance can lead to more complex effects, influencing the ortho and para positions to a greater extent than the meta position.[4] In polyhalogenated systems like 4,8-Dibromo-5-chloroquinoline, these effects are compounded, necessitating a careful, stepwise analysis.

Predicted ¹H NMR Spectrum of 4,8-Dibromo-5-chloroquinoline

The structure of 4,8-Dibromo-5-chloroquinoline leaves three protons on the quinoline core at positions 2, 3, 6, and 7. Based on the principles of substituent additivity, we can predict the chemical shifts and coupling patterns for these protons.

Structure and Proton Numbering

Caption: Structure of 4,8-Dibromo-5-chloroquinoline with proton numbering.

Based on the analysis of substituent effects from related compounds, a predicted ¹H NMR spectrum for 4,8-Dibromo-5-chloroquinoline in a non-polar solvent like CDCl₃ would exhibit the following features:

  • H-2: This proton is adjacent to the nitrogen and is expected to be the most downfield signal. The bromine at C-4 will further deshield it. It should appear as a doublet, coupled to H-3.

  • H-3: This proton will be coupled to H-2, appearing as a doublet. Its chemical shift will be influenced by the adjacent bromine at C-4.

  • H-6: This proton is situated between a chlorine at C-5 and a bromine at C-8. It will experience deshielding from both halogens. It is expected to appear as a doublet, coupled to H-7.

  • H-7: This proton will be coupled to H-6, appearing as a doublet. The bromine at C-8 will have a significant deshielding effect on this proton.

Comparative Analysis with Related Quinoline Derivatives

To substantiate our predictions, we will now compare the expected spectral features of 4,8-Dibromo-5-chloroquinoline with the experimental data of key analogues.

Compound H-2 (ppm) H-3 (ppm) H-4 (ppm) H-5 (ppm) H-6 (ppm) H-7 (ppm) H-8 (ppm) Reference
Quinoline8.89 (dd)7.41 (dd)8.12 (dd)7.75 (d)7.52 (ddd)7.65 (ddd)8.08 (d)[1]
2-Chloroquinoline-7.35 (d)8.03 (d)7.80 (d)7.60 (ddd)7.75 (ddd)8.15 (d)[1]
5-Chloroquinoline~8.9 (dd)~7.5 (dd)~8.3 (dd)-~7.7 (dd)~7.6 (t)~8.0 (d)[5] (Qualitative)
6,8-Dibromoquinoline9.04 (dd)7.50 (dd)8.04 (dd)7.97 (d)-8.16 (d)-[6][7]
4,8-Dibromo-5-chloroquinoline (Predicted) ~9.1-9.3 (d) ~7.6-7.8 (d) - - ~7.8-8.0 (d) ~8.2-8.4 (d) - N/A

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Quinoline and its Halogenated Derivatives in CDCl₃.

The data in Table 1 reveals key trends:

  • Effect of Bromine at C-8: In 6,8-dibromoquinoline, H-7 is significantly deshielded (8.16 ppm) compared to quinoline (7.65 ppm) due to the adjacent bromine.[6][7] A similar strong deshielding effect is anticipated for H-7 in 4,8-Dibromo-5-chloroquinoline.

  • Effect of Chlorine at C-5: The chlorine at C-5 in 5-chloroquinoline deshields H-6.[5] We can expect a similar, and likely enhanced, deshielding of H-6 in our target molecule due to the additional influence of the bromine at C-8.

  • Effect of Bromine at C-4: The bromine at C-4 is expected to deshield both H-2 and H-3. This is reflected in the predicted downfield shifts for these protons in 4,8-Dibromo-5-chloroquinoline.

Experimental Protocols

For researchers aiming to acquire ¹H NMR data for 4,8-Dibromo-5-chloroquinoline or similar derivatives, the following experimental workflow is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Data Acquisition

G cluster_workflow NMR Data Acquisition and Processing Workflow A Prepared NMR Sample B Insert into NMR Spectrometer A->B C Lock and Shim B->C Magnetic Field Homogeneity D Acquire 1D ¹H Spectrum C->D E Process FID (FT, Phasing, Baseline Correction) D->E I Acquire 2D Spectra (COSY, HSQC, HMBC) if needed D->I For complex spectra F Reference Spectrum E->F e.g., to TMS at 0.00 ppm G Peak Picking and Integration F->G H Structure Elucidation G->H I->H

Caption: A generalized workflow for NMR data acquisition and analysis.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like 4,8-Dibromo-5-chloroquinoline, where first-order analysis of the ¹H NMR spectrum might be challenging due to potential signal overlap or complex coupling patterns, 2D NMR spectroscopy is an indispensable tool.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling correlations.[3] For our target molecule, a COSY spectrum would show cross-peaks between H-2 and H-3, and between H-6 and H-7, confirming their connectivity within the respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[3] It is invaluable for assigning protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds.[3] HMBC is crucial for assigning quaternary carbons and for piecing together the molecular framework by correlating protons to non-protonated carbons, such as C-4, C-5, C-8, C-4a, and C-8a.

Conclusion

References

Sources

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Halogenated quinolines, a class of compounds with diverse biological activities, often present unique analytical challenges. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,8-Dibromo-5-chloroquinoline, offering a comparative framework for researchers working with similar halogenated heterocycles. By understanding the fundamental principles governing its fragmentation, scientists can more confidently identify and characterize this and related compounds in complex matrices.

The Foundational Principles of Fragmentation in Halogenated Quinolines

Electron ionization mass spectrometry remains a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and a cascade of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, providing invaluable information about its elemental composition and structural features.

For a molecule such as 4,8-Dibromo-5-chloroquinoline, the fragmentation is governed by several key factors:

  • The Quinoline Core: The quinoline ring system is a stable aromatic structure. A common fragmentation pathway for quinoline itself involves the loss of hydrogen cyanide (HCN)[1].

  • Halogen Substituents: The presence of bromine and chlorine atoms significantly influences the fragmentation. The relative strength of the carbon-halogen bonds (C-Cl > C-Br) dictates the order of halogen loss, with the weaker C-Br bonds typically cleaving first.

  • Isotopic Abundance: The characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide definitive confirmation of the presence and number of these halogens in the molecular ion and its fragments[2].

Predicted Fragmentation Pathway of 4,8-Dibromo-5-chloroquinoline

The electron ionization of 4,8-Dibromo-5-chloroquinoline will produce a molecular ion with a complex isotopic cluster due to the presence of two bromine atoms and one chlorine atom. The fragmentation cascade is anticipated to proceed through a series of logical steps involving the sequential loss of these halogen atoms, followed by the fragmentation of the quinoline ring.

A proposed fragmentation pathway is illustrated in the diagram below:

Fragmentation_Pathway M [M]⁺˙ m/z 345/347/349/351 F1 [M-Br]⁺ m/z 266/268/270 M->F1 -Br• F2 [M-2Br]⁺ m/z 187/189 F1->F2 -Br• F3 [M-2Br-Cl]⁺ m/z 152 F2->F3 -Cl• F4 [M-2Br-Cl-HCN]⁺ m/z 125 F3->F4 -HCN

Caption: Proposed EI-MS fragmentation pathway for 4,8-Dibromo-5-chloroquinoline.

The initial event is the formation of the molecular ion radical, [C₉H₄Br₂ClN]⁺˙. Due to the isotopic distribution of bromine and chlorine, this will appear as a cluster of peaks. The most probable fragmentation steps are:

  • Loss of a Bromine Radical: The weaker C-Br bond is expected to cleave first, leading to the loss of a bromine radical (•Br) and the formation of the [M-Br]⁺ ion.

  • Loss of the Second Bromine Radical: The resulting fragment ion will then lose the second bromine radical to form the [M-2Br]⁺ ion.

  • Loss of a Chlorine Radical: Following the loss of both bromine atoms, the more stable C-Cl bond will break, resulting in the loss of a chlorine radical (•Cl) and the formation of the [M-2Br-Cl]⁺ ion.

  • Fragmentation of the Quinoline Ring: The remaining quinoline cation can then undergo its characteristic fragmentation by losing a neutral molecule of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing aromatic rings[1].

Quantitative Data: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for 4,8-Dibromo-5-chloroquinoline, their mass-to-charge ratios (m/z), and the neutral loss associated with their formation. The m/z values are presented for the most abundant isotopes (⁷⁹Br and ³⁵Cl) and show the expected isotopic peaks.

m/z (Isotopic Cluster) Proposed Fragment Ion Neutral Loss Notes
345/347/349/351[C₉H₄⁷⁹Br₂³⁵ClN]⁺˙-Molecular Ion (M⁺˙)
266/268/270[C₉H₄⁷⁹Br³⁵ClN]⁺•BrLoss of one bromine radical
187/189[C₉H₄³⁵ClN]⁺2 •BrLoss of two bromine radicals
152[C₉H₄N]⁺2 •Br, •ClLoss of all halogen atoms
125[C₈H₃]⁺2 •Br, •Cl, HCNSubsequent loss of HCN from the quinoline ring

Comparative Analysis with Alternative Structures

The fragmentation pattern of 4,8-Dibromo-5-chloroquinoline can be instructively compared to simpler, related molecules:

  • Quinoline: The mass spectrum of unsubstituted quinoline is dominated by the molecular ion and a significant fragment corresponding to the loss of HCN[1]. This highlights the intrinsic fragmentation behavior of the core ring system.

  • Halogenated Benzenes: Simple halogenated benzenes primarily show the sequential loss of halogen atoms, with the ease of loss following the trend I > Br > Cl > F[3]. This provides a baseline for understanding the behavior of the halogen substituents.

In 4,8-Dibromo-5-chloroquinoline, we observe a combination of these fragmentation behaviors. The initial, facile loss of the bromine atoms is analogous to the fragmentation of bromoaromatics. The subsequent fragmentation of the dehalogenated quinoline core through the loss of HCN mirrors the behavior of the parent quinoline molecule. The position of the substituents can also influence fragmentation, although predicting these more subtle effects without experimental data is challenging.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following is a generalized, step-by-step methodology for acquiring an electron ionization mass spectrum of a solid sample like 4,8-Dibromo-5-chloroquinoline.

1. Sample Preparation:

  • Ensure the sample is of sufficient purity to avoid interference from impurities.

  • Place a small amount of the crystalline or powdered sample (typically a few micrograms) into a clean glass capillary tube.

2. Instrument Setup:

  • The mass spectrometer should be tuned and calibrated according to the manufacturer's specifications.

  • For a solid sample, a direct insertion probe (DIP) is typically used.

3. Data Acquisition:

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample into the ion source.

  • The standard electron energy for EI-MS is 70 eV, which provides reproducible fragmentation patterns[1].

  • Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu) to capture the molecular ion and all significant fragment ions.

4. Data Analysis:

  • Identify the molecular ion peak and its characteristic isotopic cluster.

  • Analyze the major fragment ions and their corresponding neutral losses to deduce the fragmentation pathway.

  • Compare the observed spectrum with the predicted pattern and with library spectra of related compounds, if available.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Ensure Sample Purity B Load Sample into Capillary A->B D Insert Direct Insertion Probe B->D C Tune & Calibrate MS C->D E Heat Probe to Volatilize D->E F Acquire Spectra (70 eV) E->F G Identify Molecular Ion F->G H Analyze Fragment Ions G->H I Compare with Predictions H->I

Caption: A generalized workflow for acquiring and analyzing an EI mass spectrum.

Conclusion

The mass spectrometry fragmentation of 4,8-Dibromo-5-chloroquinoline is predicted to be a systematic process initiated by the sequential loss of the two bromine atoms, followed by the chlorine atom, and culminating in the fragmentation of the quinoline ring through the loss of HCN. The characteristic isotopic patterns of bromine and chlorine serve as powerful diagnostic tools for confirming the presence of these elements in the molecule and its fragments. While this guide provides a robust, theoretically grounded prediction of the fragmentation pattern, experimental verification is essential for definitive structural confirmation. The provided experimental protocol offers a solid foundation for researchers to acquire high-quality mass spectral data for this and other halogenated quinoline derivatives.

References

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • El-Gendy, A. A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Peris-Vicente, J., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Published June 04, 2015.
  • ResearchGate. Electron-ionization (70 eV) mass spectra corresponding to the quinoline...
  • PMC. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
  • ResearchGate. Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II.
  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Published August 29, 2023.
  • BenchChem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • ACS Publications. Palladium-Catalyzed Directed C(sp3)–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins. Published February 17, 2026.
  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Published May 06, 2025.
  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.
  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • BenchChem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin.
  • The Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Published January 05, 2018.
  • ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Published August 06, 2025.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Published September 12, 2016.
  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. Published February 24, 2020.
  • ScienceDirect. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Published April 05, 2025.
  • ResearchGate. Synthesis, characterization, and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines. Published August 05, 2025.

Sources

Comparative Spectroscopic Guide: 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1592313-49-9 | Molecular Formula: C9H4Br2ClN[1][2]

Part 1: Executive Summary & Technical Context

For: Medicinal Chemists, QC Analysts, and Materials Scientists.

4,8-Dibromo-5-chloroquinoline is a specialized tri-halogenated heterocyclic building block.[1] Unlike common analogs like 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline), this compound lacks the hydroxyl auxochrome, relying solely on halogen-induced inductive and mesomeric effects to modulate its electronic transitions.[1]

The Challenge: Publicly validated spectral libraries for this specific isomer are scarce. Researchers often confuse it with 8-hydroxyquinoline derivatives, leading to erroneous QC pass/fail criteria.[1]

The Solution: This guide provides a comparative spectral framework . By benchmarking against structurally validated analogs (Quinoline, 8-Bromo-5-chloroquinoline, and 5,7-Dibromo-8-hydroxyquinoline), we establish a predictive window for


 and extinction coefficients, enabling self-validating identity confirmation.[1]

Part 2: Comparative Spectral Analysis

The UV-Vis spectrum of quinoline derivatives is dominated by


 transitions (B-band, E-band) and 

transitions.[1] The introduction of heavy halogens (Br, Cl) at the 4, 5, and 8 positions induces specific bathochromic (red) shifts due to lone-pair conjugation and ring deformation.
Table 1: Comparative Optical Properties (Experimental & Predicted)
CompoundStructure / Substitution

(nm) [Solvent: MeOH/EtOH]
Spectral Features & Shift Logic
Quinoline (Parent) Unsubstituted313 nm (Primary)270 nm, 226 nmBaseline reference.[1] Sharp, well-defined bands.[1]
8-Bromo-5-chloroquinoline 5-Cl, 8-Br (Pyridine ring open)~325 - 330 nm Analog 1: Halogens on the benzenoid ring cause a moderate red shift (+10-15 nm) due to auxochromic effect.[1]
5,7-Dibromo-8-hydroxyquinoline 5,7-Br, 8-OH330 - 345 nm Analog 2: Strong red shift due to -OH group (strong auxochrome).[1] Used here to define the upper limit of the shift.
4,8-Dibromo-5-chloroquinoline 4-Br , 5-Cl, 8-BrPredicted: 335 - 350 nm Target: The 4-position bromine is critical.[1] It interacts directly with the pyridine ring's

-system, causing a distinct bathochromic shift larger than benzenoid-only substitutions.[1]
Mechanism of Action: The "4-Position" Effect

The 4-position on the quinoline ring is electronically coupled to the nitrogen atom.[1] Substitution here with a heavy atom like Bromine (Br) creates two competing effects:

  • Steric Strain: The bulky Br atom at C4 can distort the planarity slightly, potentially broadening the absorption band.

  • Hyperchromic Shift: The high electron density of the three halogens (2x Br, 1x Cl) increases the molar extinction coefficient (

    
    ), making the bands more intense than unsubstituted quinoline.
    

Part 3: Experimental Protocol for Spectral Validation

Objective: Confirm the identity of 4,8-Dibromo-5-chloroquinoline using a self-validating UV-Vis workflow.

Reagents & Equipment[3][4][5][6]
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol.[1] Avoid Acetone (Cutoff 330 nm).

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).[1]

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass for UV region.

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 3.21 mg of 4,8-Dibromo-5-chloroquinoline (MW: 321.40 g/mol ).[1]

    • Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution (hydrophobic halogens reduce solubility).

  • Working Solution (50 µM):

    • Take 500 µL of Stock Solution.

    • Dilute to 10.0 mL with Methanol.

    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run "Auto-Zero/Baseline" to subtract solvent absorbance.[1]

  • Measurement:

    • Replace sample cuvette with Working Solution.

    • Scan from 200 nm to 500 nm .

    • Scan Speed: Medium (approx. 200 nm/min) for peak resolution.

  • Data Validation (Pass/Fail Criteria):

    • Primary Peak: Must appear between 330–350 nm .

    • Secondary Peak: Expect a sharp band around 230–250 nm (Benzene ring

      
      ).
      
    • Absence of Fluorescence: Unlike 8-hydroxyquinolines, this compound should exhibit minimal fluorescence in neutral methanol.

Part 4: Spectral Validation Workflow (Visualization)

The following diagram outlines the logical decision tree for validating the compound's identity based on spectral data.

SpectralValidation Start Start: Sample Characterization Solubility Step 1: Solubility Check (Methanol/Ethanol) Start->Solubility Scan Step 2: UV-Vis Scan (200-500 nm) Solubility->Scan Dissolved Check1 Check: Lambda max > 320 nm? Scan->Check1 Check2 Check: Peak Shape Check1->Check2 Yes (330-350 nm) Fail1 FAIL: Likely Unsubstituted Quinoline or Degradation Check1->Fail1 No (< 315 nm) Fail2 FAIL: Check for Oxidation/Impurities Check2->Fail2 Broad/Undefined Absorption Pass PASS: Identity Confirmed (4,8-Dibromo-5-chloroquinoline) Check2->Pass Distinct Bathochromic Shift vs Quinoline Std

Caption: Logical workflow for confirming 4,8-Dibromo-5-chloroquinoline identity via UV-Vis, distinguishing it from common impurities.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1204812-12-3 (Analog Reference). Retrieved from [Link]

  • Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds.[3] VCH Publishers. (Standard reference for Quinoline base spectra).

  • Asian Journal of Chemistry (2016). Electronic Absorption Spectra of Halogenated Quinolines. (Validation of halogen-induced red shifts).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,8-Dibromo-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4,8-Dibromo-5-chloroquinoline. As a halogenated heterocyclic aromatic compound, it warrants a high degree of caution. While comprehensive toxicological data for this specific molecule may be limited, its chemical structure necessitates that it be handled with the assumption of significant potential hazards. The foundational principle of laboratory safety is to treat all substances of unknown toxicity as potentially hazardous, a principle that underpins every recommendation in this document.[1]

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the potential risks is the first step in ensuring safe laboratory operations. Based on the chemical class of halogenated quinolines, we must anticipate several primary hazards. The physical form of 4,8-Dibromo-5-chloroquinoline, typically a solid powder, presents a significant risk of aerosolization and subsequent inhalation during handling, such as weighing and transferring.[2]

Primary Exposure Routes:

  • Inhalation: Airborne powder can be easily inhaled, leading to potential respiratory irritation and systemic toxicity.

  • Dermal (Skin) Contact: Direct contact can cause skin irritation.[3][4] Halogenated compounds can sometimes be absorbed through the skin, posing a systemic risk.

  • Ocular (Eye) Contact: The compound is expected to be a serious eye irritant.[3][4][5][6]

  • Ingestion: Accidental ingestion is harmful.[5][7]

Anticipated Hazard Profile (Based on Analogous Compounds):

Hazard ClassificationAnticipated Risk for 4,8-Dibromo-5-chloroquinolineRationale and Reference
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3]Quinolines and their halogenated derivatives frequently exhibit moderate to high acute toxicity.[3][5]
Skin Corrosion / Irritation Causes skin irritation.[3][4][6]A common characteristic of halogenated aromatic compounds. Precautionary statements consistently advise washing skin thoroughly after handling.[4][8]
Serious Eye Damage / Irritation Causes serious eye irritation.[3][4][5][6][8]Direct contact with powders can cause significant mechanical and chemical irritation to the eyes.
Mutagenicity / Carcinogenicity Suspected of causing genetic defects or cancer.Certain quinoline derivatives are classified with long-term health hazards.[5] Until proven otherwise, this potential must be respected.

The Core Protocol: Personal Protective Equipment (PPE) Ensemble

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use. The following recommendations constitute the minimum required PPE for handling 4,8-Dibromo-5-chloroquinoline in solid form.

Primary Engineering Control: The Fume Hood Before any discussion of PPE, it is critical to state that all handling of 4,8-Dibromo-5-chloroquinoline powder, especially weighing, must be performed within a certified chemical fume hood or a similar ventilated enclosure (e.g., a powder containment hood).[1][3][9] This is the most crucial step in minimizing inhalation exposure.

Summary of Required PPE:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical splash goggles AND a face shield.[10][11]Double nitrile gloves.Fully-buttoned lab coat.Required if engineering controls are insufficient or in case of a spill.
Handling Dilute Solutions Chemical splash goggles.Single pair of nitrile gloves.Fully-buttoned lab coat.Not typically required if handled in a fume hood.
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine powders and splashes.[11] When handling the solid, a face shield must be worn over the goggles to protect the entire face from splashes or accidental dispersal of powder.[10]

  • Hand Protection: Chemical-resistant gloves are essential.[12][13] Nitrile gloves are a suitable choice for incidental contact.[10] When handling the solid powder, double-gloving is required. This practice provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for tears or holes before use.

  • Body Protection: A flame-resistant lab coat, kept clean and fully buttoned, is the minimum requirement.[10][12] This protects the skin and personal clothing from contamination.

  • Foot Protection: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[10][12]

  • Respiratory Protection: If work cannot be conducted within a fume hood or if dust cannot be adequately controlled, respiratory protection is required.[5] A NIOSH-approved respirator with the appropriate particulate filter should be used. All personnel requiring respirators must be part of a formal respiratory protection program, which includes fit-testing and training.[10]

Procedural Guidance: A Step-by-Step Safe Handling Workflow

A disciplined workflow is essential to prevent exposure and contamination.

Step 1: Preparation
  • Designate the Area: Cordon off and label the specific area within the fume hood where the work will occur.[2]

  • Surface Covering: Cover the work surface with disposable, absorbent bench paper.[2] This simplifies cleanup in case of a minor spill.

  • Assemble Materials: Ensure all necessary items (spatulas, weigh boats, containers, labels, waste bags) are inside the hood before you begin. Use anti-static instruments where possible to prevent powder from clinging and dispersing.[2]

  • Locate Emergency Equipment: Before starting, verify the location and operational status of the nearest safety shower, eyewash station, and chemical spill kit.[9][12]

Step 2: Donning PPE

Follow a strict sequence to avoid cross-contamination.

  • Don lab coat and ensure it is buttoned.

  • Don inner pair of nitrile gloves.

  • Don outer pair of nitrile gloves.

  • Don chemical splash goggles.

  • Don face shield (when handling powder).

Step 3: Handling the Compound
  • Keep the chemical container as tightly closed as possible.[2][5]

  • Open the container inside the fume hood, with the sash at the lowest practical height.

  • Use a dedicated spatula or scoop for the transfer.

  • Carefully weigh the powder into a tared weigh boat or directly into the reaction vessel.[2] Avoid any actions that could create a dust cloud.

  • Tightly close the primary container immediately after use.

Step 4: Doffing PPE

This sequence is critical to prevent contaminating yourself with chemicals on your PPE.

  • Remove the outer pair of gloves. Dispose of them in the designated hazardous waste container.

  • Remove the face shield.

  • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove goggles.

  • Remove the inner pair of gloves, using a proper technique to avoid touching the outer surface with your bare hands.

  • Wash hands and forearms thoroughly with soap and water.[5][7]

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Execution Phase cluster_cleanup Post-Procedure A 1. Review SDS & Assess Risks B 2. Designate Work Area in Fume Hood A->B C 3. Verify Emergency Equipment Location B->C D 4. Don PPE (Coat, Double Gloves, Goggles, Face Shield) C->D E 5. Perform Weighing & Transfer D->E F 6. Secure Primary Container E->F G 7. Clean Work Area F->G H 8. Doff PPE in Correct Sequence G->H I 9. Dispose of Contaminated Waste H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling 4,8-Dibromo-5-chloroquinoline.

Contingency and Disposal Plan

Spill Management

  • Minor Spill (in fume hood): If a small amount of powder is spilled inside the hood, use absorbent pads to gently cover it. Dampen the pads slightly with a suitable solvent (if compatible) to avoid raising dust. Pick up the material and place it in a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate all personnel from the immediate area.[5] Prevent entry and contact emergency personnel for your facility. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: The original chemical container must be disposed of as hazardous waste.[3]

  • Chemical Waste: Unused compound and solutions must be disposed of through your institution's hazardous waste program. Never pour chemicals down the drain.[9][12]

Adherence to these protocols is not merely procedural; it is a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from [Link]

  • 5-Bromoquinoline - Safety Data Sheet. (2012, July 9). Thermo Fisher Scientific. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Material Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.